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molecular formula C9H15Bi B1255716 Tricyclopropylbismuth

Tricyclopropylbismuth

Cat. No. B1255716
M. Wt: 332.2 g/mol
InChI Key: BDCUDAOHXKZZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669361B2

Procedure details

Trichlorobismuthane (1.25 g; 3.96 mmol) was dissolved in anhydrous THF (50 mL) and cooled to −10° C. Cyclopropylmagnesium bromide (0.5M in THF, 15 mmol; 30 mL) was added via dropping funnel over 30 min, keeping the temperature at −10° C. The reaction mixture was stirred at RT for 1 h then heated at 70° C. for 30 min, at which time a black precipitate was observed. After cooling to RT, the solution was cannulated under nitrogen over a degassed biphasic solution of brine (100 ml) and ether (100 ml). The heterogeneous solution was stirred for 5 min, transferred to a separatory funnel and diluted with ether (50 ml). The organic phase was collected, dried over sodium sulfate, filtered and concentrated under reduced pressure to give a yellow oily solid. Ether (25 ml) was added followed by hexane (25 ml). The mixture was sonicated, cooled to 0° C., and filtered to collect the light yellow solid, tricyclopropylbismuthane (770 mg, 58%).
Name
Trichlorobismuthane
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Cyclopropylmagnesium bromide
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[Bi:2](Cl)Cl.[CH:5]1([Mg]Br)[CH2:7][CH2:6]1.CCC[CH2:13][CH2:14][CH3:15].[CH2:16]1[CH2:20]OC[CH2:17]1>[Cl-].[Na+].O.CCOCC>[CH:5]1([Bi:2]([CH:15]2[CH2:14][CH2:13]2)[CH:17]2[CH2:16][CH2:20]2)[CH2:7][CH2:6]1 |f:4.5.6|

Inputs

Step One
Name
Trichlorobismuthane
Quantity
1.25 g
Type
reactant
Smiles
Cl[Bi](Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Cyclopropylmagnesium bromide
Quantity
30 mL
Type
reactant
Smiles
C1(CC1)[Mg]Br
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at −10° C
TEMPERATURE
Type
TEMPERATURE
Details
then heated at 70° C. for 30 min, at which time a black precipitate
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
STIRRING
Type
STIRRING
Details
The heterogeneous solution was stirred for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oily solid
CUSTOM
Type
CUSTOM
Details
The mixture was sonicated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect the light yellow solid, tricyclopropylbismuthane (770 mg, 58%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(CC1)[Bi](C1CC1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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